molecular formula C12H17NO2 B1527679 Methyl 3-(2-amino-2-methylpropyl)benzoate CAS No. 808769-11-1

Methyl 3-(2-amino-2-methylpropyl)benzoate

Cat. No.: B1527679
CAS No.: 808769-11-1
M. Wt: 207.27 g/mol
InChI Key: OXPMIJUPVHVHHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-(2-amino-2-methylpropyl)benzoate” is a chemical compound with the molecular formula C12H17NO2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 32 bonds. These include 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 aliphatic primary amine .

Safety and Hazards

While specific safety and hazard data for “Methyl 3-(2-amino-2-methylpropyl)benzoate” is not available, it’s important to handle all chemicals with care. Always use appropriate personal protective equipment and ensure adequate ventilation when handling chemicals .

Future Directions

“Methyl 3-(2-amino-2-methylpropyl)benzoate” is part of a collection of rare and unique chemicals provided to early discovery researchers . Its future directions could be largely dependent on the results of these research studies. As with any chemical compound, further studies are needed to fully understand its properties and potential applications.

Properties

IUPAC Name

methyl 3-(2-amino-2-methylpropyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,13)8-9-5-4-6-10(7-9)11(14)15-3/h4-7H,8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPMIJUPVHVHHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-(2-tert-butoxycarbonylamino-2-methylpropyl)benzoic acid methyl ester (Preparation 20) (1.6 g, 5.2 mmol) in dichloromethane (160 mL) at 0° C. was treated with trifluoroacetic acid (13.6 mL) and left to warm to room temperature over 2 hours. The solvent was removed in vacuo and the product purified by cation exchange chromatography (methanol followed by 2M ammonia in methanol) to yield the title compound as an amber oil (1.06 g).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
13.6 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(2-amino-2-methylpropyl)benzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 3-(2-amino-2-methylpropyl)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(2-amino-2-methylpropyl)benzoate
Reactant of Route 4
Methyl 3-(2-amino-2-methylpropyl)benzoate
Reactant of Route 5
Methyl 3-(2-amino-2-methylpropyl)benzoate
Reactant of Route 6
Methyl 3-(2-amino-2-methylpropyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.